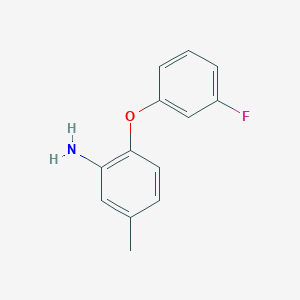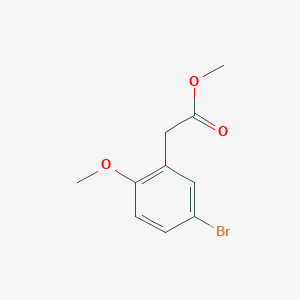
Methyl 2-(5-bromo-2-methoxyphenyl)acetate
Übersicht
Beschreibung
“Methyl 2-(5-bromo-2-methoxyphenyl)acetate” is a chemical compound with the molecular formula C10H11BrO3 and a molecular weight of 259.1 . It is also known by other names such as “methyl 5-bromo-2-methoxyphenylacetate” and “Methyl 5-bromo-2-methoxybenzeneacetate” among others .
Molecular Structure Analysis
The InChI code for “Methyl 2-(5-bromo-2-methoxyphenyl)acetate” is 1S/C10H11BrO3/c1-13-9-4-3-8(11)5-7(9)6-10(12)14-2/h3-5H,6H2,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 2-(5-bromo-2-methoxyphenyl)acetate” has a boiling point of 171-173 °C (under a pressure of 18 Torr) and a density of 1.473 g/cm3 (at 22 °C) .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Methyl 2-(5-bromo-2-methoxyphenyl)acetate has been identified as a compound resulting from certain chemical reactions, such as the reaction between 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate, yielding isomeric products. This compound's crystal structure was analyzed, providing insights into its molecular configuration and potential applications in further chemical synthesis processes (Lee et al., 2017).
Applications in Large-Scale Synthesis
- The compound is significant in the synthesis of methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate and alkyl 2-(5-hydroxypyrimidin-2-yl)acetate. An efficient methodology for accessing 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores has been developed, indicating its usefulness in large-scale synthesis and the potential for rapid access to various heterocyclic analogues (Morgentin et al., 2009).
Isolation and Characterization from Marine Sources
- Bromophenol derivatives, including compounds related to methyl 2-(5-bromo-2-methoxyphenyl)acetate, have been isolated from the red alga Rhodomela confervoides. These derivatives, such as 2-(3-bromo-5-hydroxy-4-methoxyphenyl)-3-(2,3-dibromo-4,5-dihydroxyphenyl)propionic acid and its methyl ester, have been structurally characterized, hinting at the compound's presence in natural sources and potential biological applications (Zhao et al., 2004).
Antioxidant Activities
- Nitrogen-containing bromophenols related to methyl 2-(5-bromo-2-methoxyphenyl)acetate, isolated from Rhodomela confervoides, have shown significant radical scavenging activity. These findings suggest potential applications in food and pharmaceutical fields as natural antioxidants due to their potent antioxidant properties (Li et al., 2012).
Safety And Hazards
The compound is labeled with the GHS07 symbol, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
methyl 2-(5-bromo-2-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-9-4-3-8(11)5-7(9)6-10(12)14-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWQAOTZAMADBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621370 | |
| Record name | Methyl (5-bromo-2-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-bromo-2-methoxyphenyl)acetate | |
CAS RN |
294860-58-5 | |
| Record name | Methyl (5-bromo-2-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

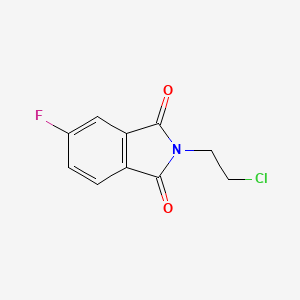
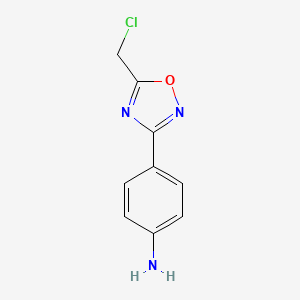
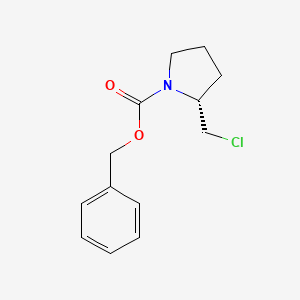
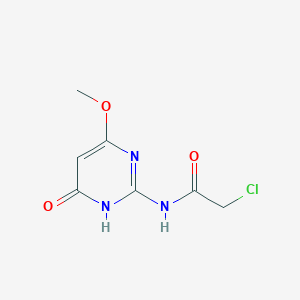
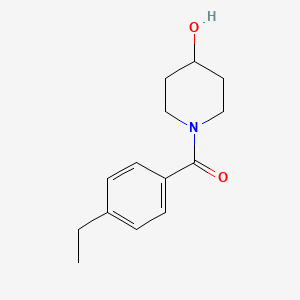
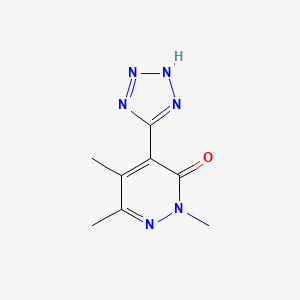
![5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370664.png)
![6-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1370666.png)
![4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370667.png)
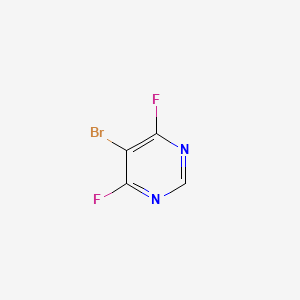
![5-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1370670.png)
